BMY 7378

α1-adrenoceptor subtype pharmacology cardiovascular research receptor selectivity profiling

Select BMY 7378 for unambiguous α1D-adrenoceptor subtype isolation and nuanced 5-HT1A autoreceptor modulation. This azaspiro dihydrochloride provides >100-fold selectivity over α1A/α1B receptors and distinct partial agonism at 5-HT1A, essential for vascular, urological, and serotonergic research where combined receptor interrogation is required.

Molecular Formula C22H33Cl2N3O3
Molecular Weight 458.4 g/mol
CAS No. 21102-95-4
Cat. No. B1662572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMY 7378
CAS21102-95-4
Synonyms8-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-8-azaspiro(4.5)decane-7,9-dione
BMY 7378
BMY-7378
Molecular FormulaC22H33Cl2N3O3
Molecular Weight458.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)CC4(CCCC4)CC3=O.Cl.Cl
InChIInChI=1S/C22H31N3O3.2ClH/c1-28-19-7-3-2-6-18(19)24-13-10-23(11-14-24)12-15-25-20(26)16-22(17-21(25)27)8-4-5-9-22;;/h2-3,6-7H,4-5,8-17H2,1H3;2*1H
InChIKeyNIBOMXUDFLRHRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceA crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





BMY 7378 (CAS 21102-95-4): Baseline Pharmacological Profile for Procurement Decisions


BMY 7378 is a buspirone-analog piperazine derivative that functions as a multi-target compound with two primary pharmacological identities: a high-affinity selective antagonist at α1D-adrenoceptors (α1D-AR) and a weak partial agonist/antagonist at 5-HT1A receptors [1]. Its in vitro binding profile demonstrates >100-fold selectivity for the cloned rat α1D-AR (Ki = 2 nM) over α1A-AR (Ki = 800 nM) and α1B-AR (Ki = 600 nM) [2]. At 5-HT1A receptors, BMY 7378 displays high affinity (pKi = 8.3; IC50 = 0.8 nM) but low intrinsic activity, distinguishing it functionally from both full agonists like 8-OH-DPAT and silent antagonists like WAY-100635 [3][4].

Why BMY 7378 Cannot Be Readily Substituted by Other 5-HT1A Ligands or α1-Adrenoceptor Antagonists


Substitution of BMY 7378 with alternative 5-HT1A ligands (e.g., WAY-100635, NAN-190) or pan-α1 antagonists (e.g., prazosin) carries a high risk of experimental confounding due to BMY 7378's unique combination of selective α1D-AR antagonism and weak 5-HT1A partial agonism [1]. Unlike the silent 5-HT1A antagonist WAY-100635 (pKi = 8.7–9.3 at human 5-HT1A) which produces full blockade without intrinsic activity, BMY 7378 exhibits tissue-dependent partial agonism, acting as a near-silent antagonist in hippocampus but a clear partial agonist in spinal cord [2][3]. Conversely, while prazosin antagonizes all α1-AR subtypes non-selectively (α1A, α1B, α1D Ki values all <1 nM), BMY 7378's >100-fold α1D-selectivity enables dissection of α1D-mediated physiology without confounding α1A/α1B blockade [4].

BMY 7378 Procurement Evidence: Quantified Differentiation Versus Closest Analogs


α1D-Adrenoceptor Subtype Selectivity: >100-Fold Discrimination Over α1A and α1B Subtypes

BMY 7378 demonstrates >100-fold higher binding affinity for the cloned rat α1D-adrenoceptor (Ki = 2 nM) compared to either the α1A-AR (Ki = 800 nM) or the α1B-AR (Ki = 600 nM) [1]. In contrast, the classical α1-antagonist prazosin binds with high affinity to all three α1-AR subtypes (α1A Ki = 0.13 nM, α1B Ki = 0.29 nM, α1D Ki = 0.22 nM in human recombinant receptors) [2]. Similarly, the α1A-selective antagonist RS-17053 exhibits only ~10–30-fold selectivity, while BMY 7378's selectivity window exceeds two orders of magnitude, enabling cleaner dissection of α1D-mediated physiology [3].

α1-adrenoceptor subtype pharmacology cardiovascular research receptor selectivity profiling smooth muscle contraction

Functional Antagonism of 5-HT1A: BMY 7378 Versus WAY-100635 and NAN-190

In a pigeon conflict behavioral model, BMY 7378 and NAN-190 both displayed high 5-HT1A receptor affinity (IC50 = 0.8 nM and 7.5 nM, respectively), yet produced qualitatively distinct pharmacological profiles [1]. BMY 7378 (1.0–5.6 mg/kg) exhibited weak intrinsic agonist activity, slightly increasing punished responding when administered alone, whereas NAN-190 (1.0–3.0 mg/kg) did not increase punished responding and behaved as a pure antagonist [1]. In rat hippocampal membranes, BMY 7378's intrinsic activity (measured via forskolin-stimulated adenylate cyclase inhibition) was approximately 25% of that observed with the full agonist 8-OH-DPAT [2]. By comparison, WAY-100635 shows negligible intrinsic activity (<5% of 5-HT maximum) across multiple assay systems [3].

5-HT1A receptor pharmacology serotonin signaling behavioral pharmacology antagonist profiling

Tissue-Dependent 5-HT1A Intrinsic Activity: Hippocampal Antagonism Versus Spinal Cord Partial Agonism

BMY 7378 exhibits region-specific functional activity at 5-HT1A receptors, a property not shared by silent antagonists like WAY-100635 or full agonists like 8-OH-DPAT. In rat hippocampal membranes, BMY 7378 displays low intrinsic activity, functioning as a near-silent antagonist and representing what was described as 'the first selective 5-HT1A functional antagonist' [1]. In contrast, at spinal cord 5-HT1A receptors, BMY 7378 demonstrates significant partial agonist activity: iontophoretic administration inhibited dorsal horn unit firing with comparable efficacy to 8-OH-DPAT (46.3 ± 5.2 nA vs. 43.8 ± 5.4 nA ejection current required for inhibition), and in behavioral studies it produced hyperalgesia with ED50 = 295 ± 70 nmol/kg, not statistically different from 8-OH-DPAT (ED50 = 269 ± 24 nmol/kg) [2].

receptor reserve G-protein coupling CNS regional pharmacology partial agonism

In Vivo 5-HT Release Modulation: Pre- Versus Postsynaptic Functional Dichotomy

In anesthetized rats, BMY 7378 produces a marked, dose-dependent (0.01–1.0 mg/kg s.c.) decrease in 5-HT release in ventral hippocampus as measured by brain microdialysis, mimicking the effect of the full agonist 8-OH-DPAT on presynaptic somatodendritic 5-HT1A autoreceptors [1]. This effect was attenuated by pretreatment with pindolol (8 mg/kg s.c.) but not propranolol (20 mg/kg s.c.), confirming 5-HT1A receptor mediation [1]. Notably, this presynaptic agonist action contrasts sharply with BMY 7378's postsynaptic antagonist profile in behavioral assays: maximal 5-HT behavioral syndrome scores for BMY 7378 were approximately 10% of those for 8-OH-DPAT, yet BMY 7378 dose-dependently (0.25–5 mg/kg s.c.) reduced 8-OH-DPAT-induced forepaw treading and head weaving to undetectable levels [1].

brain microdialysis serotonin release 5-HT1A autoreceptor in vivo neurochemistry

BMY 7378 Application Scenarios: Evidence-Backed Research and Industrial Use Cases


Pharmacological Dissection of α1D-Adrenoceptor-Mediated Cardiovascular Responses

BMY 7378's >100-fold selectivity for α1D-AR (Ki = 2 nM) over α1A-AR (800 nM) and α1B-AR (600 nM) makes it the tool of choice for isolating α1D-AR contributions to vascular smooth muscle contraction, blood pressure regulation, and cardiac remodeling [1]. In spontaneously hypertensive rats, oral BMY 7378 treatment (10 mg/kg/day for 4 weeks) significantly reduced blood pressure, improved cardiac myocyte fibrosis, and increased α1D-AR protein expression [2]. Researchers investigating α1-AR subtype-specific physiology should prioritize BMY 7378 over pan-α1 antagonists like prazosin, which cannot discriminate among subtypes.

Studies of 5-HT1A Receptor Regional Heterogeneity and Receptor Reserve

BMY 7378's tissue-dependent intrinsic activity—functioning as a near-silent antagonist in hippocampus but a partial agonist in spinal cord—enables investigation of regional differences in 5-HT1A receptor-G-protein coupling and receptor reserve [3]. In hippocampal preparations, BMY 7378 exhibits low intrinsic activity (approximately 25% of 8-OH-DPAT) and can be used as a functional antagonist [4]. In spinal cord assays, BMY 7378 produces agonist effects comparable to 8-OH-DPAT (ED50 = 295 vs. 269 nmol/kg), allowing side-by-side comparison of agonist/antagonist behavior in different CNS regions using the same compound.

Pre- Versus Postsynaptic 5-HT1A Receptor Discrimination in Serotonin Release Studies

The pre- versus postsynaptic functional dichotomy of BMY 7378—acting as an agonist at somatodendritic 5-HT1A autoreceptors (decreasing 5-HT release) while antagonizing postsynaptic behavioral responses—provides a unique pharmacological tool for discriminating these receptor populations in vivo [5]. At doses of 0.01–1.0 mg/kg s.c., BMY 7378 reduces hippocampal 5-HT release similarly to 8-OH-DPAT, while at 0.25–5 mg/kg s.c. it blocks 8-OH-DPAT-induced postsynaptic behaviors. This profile is not replicated by silent antagonists (e.g., WAY-100635) or full agonists (e.g., 8-OH-DPAT).

Behavioral Pharmacology Experiments Requiring Controlled Partial 5-HT1A Agonism

For studies where complete 5-HT1A receptor silencing (as with WAY-100635) would be inappropriate, BMY 7378 offers a quantitatively defined partial agonist profile [6]. In the pigeon conflict model, BMY 7378 displays 5-HT1A affinity (IC50 = 0.8 nM) that is ~9-fold higher than NAN-190 (IC50 = 7.5 nM), and its partial agonist character produces weak intrinsic effects when administered alone while still attenuating full agonist responses [6]. This makes BMY 7378 suitable for behavioral studies examining the functional consequences of partial versus full 5-HT1A receptor activation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMY 7378

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.